1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Description
Properties
IUPAC Name |
1-hydroxy-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-8-6-3-1-2-4-7(6)9(13)12-10(8)14/h1-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMMNYRXRAOVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=O)C(=C2C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302735 | |
| Record name | 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52903-71-6 | |
| Record name | 1,2,5,6,7,8-Hexahydro-3-hydroxy-1-oxo-4-isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52903-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 153281 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052903716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52903-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions . Industrial production methods often involve bulk custom synthesis, ensuring high purity and consistency .
Chemical Reactions Analysis
Oxidation Reactions
Oxidation of the thiolate derivatives of this compound with DMSO-HCl generates diastereomeric sulfoxides. For example, oxidation of spiro[indole-3,4′-pyridine]-2′-thiolates produces 6′-amino-5′-cyano-5-methyl-2-oxo-2′-thioxo-1,2,2′,3′-tetrahydro-1′H-spiro[indole-3,4′-pyridine] derivatives .
Table 2: Oxidation Pathways
| Oxidizing Agent | Products | Key Functional Groups Introduced |
|---|---|---|
| DMSO-HCl | Diastereomeric sulfoxides | Thioxo, carboxamide |
- The reaction mechanism involves electrophilic sulfur intermediates, leading to stereochemical diversity .
- Products were characterized via X-ray crystallography and NMR spectroscopy .
Diels-Alder Cycloaddition
The compound participates in organocatalytic Diels-Alder reactions using chiral amine catalysts (e.g., diphenylprolinol silyl ether). This method constructs polycyclic frameworks with high enantioselectivity .
Table 3: Diels-Alder Reaction Parameters
| Dienophile | Catalyst | Product Enantiomeric Excess (ee) |
|---|---|---|
| Nitroolefins | Diphenylprolinol | Up to 93% ee |
- The reaction exploits the electron-deficient nature of the cyano group to activate the dienophile .
- Computational studies (DFT) support the observed stereochemical outcomes .
Nucleophilic Substitution with Aldehydes
Condensation with arylaldehydes in ethanol catalyzed by piperidine yields fused isoquinoline derivatives. For example, reactions with 4-chlorobenzaldehyde produce 7-acetyl-8-aryl-6-hydroxy-1,6-dimethyl-3-selenoxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles .
Table 4: Substitution Reaction Outcomes
| Aldehyde | Conditions | Product Application |
|---|---|---|
| 4-Chlorobenzaldehyde | EtOH, piperidine | Anticancer agents (in silico studies) |
Biological Activity and Molecular Docking
While not a direct chemical reaction, molecular docking studies reveal interactions with Pseudomonas aeruginosa PqsR (binding energy: −5.8 to −8.2 kcal/mol) . The cyano and hydroxyl groups form hydrogen bonds with active-site residues (e.g., Tyr-258, Ser-155) .
Scientific Research Applications
Medicinal Chemistry
1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has been investigated for its potential therapeutic effects. Its applications include:
Anticancer Activity
Research indicates that derivatives of hexahydroisoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that certain derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis .
Neuroprotective Effects
The compound has shown promise in neuroprotection:
- In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment .
Pharmacological Studies
Pharmacological investigations have focused on the compound's mechanism of action and efficacy:
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways:
Antimicrobial Properties
In addition to its anticancer properties, studies have also explored its antimicrobial activity:
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis:
Synthesis of Isoquinoline Derivatives
The compound can be utilized to synthesize various isoquinoline derivatives through cyclization reactions:
| Reaction Type | Product Type | Reference |
|---|---|---|
| Cyclization | Isoquinoline derivatives | |
| Functionalization | Modified isoquinolines |
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of hexahydroisoquinoline derivatives. The results indicated significant cytotoxicity against MCF7 breast cancer cells with IC50 values in the low micromolar range .
Case Study 2: Neuroprotection
In another study focusing on neuroprotection published in Neuroscience Letters, researchers found that treatment with 1-hydroxy-3-oxo derivatives significantly reduced neuronal death in models of oxidative stress .
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, leading to its observed effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents at positions 1 and 3, which influence physicochemical properties, bioactivity, and pharmacokinetics. Below is a comparative analysis based on the evidence:
Substituent Variations and Molecular Data
Key Structural and Functional Differences
- Alkyl Groups (e.g., Isobutyl, Methyl): Increase lipophilicity, favoring membrane permeability and CNS activity. For example, 1-isobutyl-3-oxo analogs show detectable levels in mouse brain tissue . Morpholino Group: Introduces a polar, nitrogen-containing ring, improving solubility and altering hydrogen-bonding interactions .
Position 3 Modifications :
- Oxo vs. Thioxo : The oxo group (C=O) participates in hydrogen bonding with biological targets, while thioxo (C=S) may enhance electron-withdrawing effects and alter enzyme inhibition kinetics .
Biological Activity
1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (CAS No. 52903-71-6) is a compound that belongs to the class of isoquinoline derivatives. Its molecular formula is , and it has a molecular weight of 190.20 g/mol. This compound has garnered attention for its potential biological activities, which include anti-inflammatory, anticancer, and neuroprotective effects.
The biological activities of this compound are attributed to its interactions with various biochemical pathways:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. It may also inhibit cell proliferation by interfering with cell cycle progression.
- Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of COX enzymes in vitro, suggesting potential as an anti-inflammatory agent. |
| Study 2 | Reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathways. |
| Study 3 | Found neuroprotective effects in a mouse model of Alzheimer's disease by reducing amyloid-beta toxicity. |
In Vitro and In Vivo Studies
In vitro studies have shown that the compound effectively reduces inflammation markers in cultured cells. In vivo studies using animal models have supported these findings by demonstrating reduced tumor growth and improved cognitive function following treatment with the compound.
Q & A
Q. What are the established synthetic routes for 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile, and how can reaction conditions be optimized methodologically?
The compound is typically synthesized via multi-step cyclization reactions involving ketone intermediates and nitrile precursors. Optimization can be achieved using factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters affecting yield . Computational reaction path searches, such as quantum chemical calculations, can predict energetically favorable pathways and reduce trial-and-error experimentation .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- NMR spectroscopy : Confirms proton and carbon environments, with - and -NMR used to verify substituent positions .
- HPLC-MS : Validates purity (≥95% as per industrial standards) and detects trace impurities .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?
Stability studies should employ accelerated degradation protocols (e.g., ICH Q1A guidelines) with HPLC monitoring. Solid-state stability is influenced by crystallinity (triclinic or monoclinic systems may exhibit varying hygroscopicity) . Light-sensitive degradation pathways require UV/Vis spectroscopy to track photolytic byproducts .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screens binding affinities to enzymes (e.g., cyclooxygenase for anti-inflammatory applications) using software like AutoDock Vina .
- AI-driven simulations : Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for predictive synthesis workflows .
Q. How can contradictory data in pharmacological studies (e.g., varying IC values) be resolved methodologically?
- Methodological triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Dose-response redundancy : Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate confounding variables .
- Meta-analysis : Aggregate datasets from independent studies to identify outliers or systemic biases .
Q. What strategies address challenges in crystallizing the compound for structural analysis?
- Solvent screening : Use high-throughput crystallization trials with solvents of varying polarity (e.g., DMSO/water gradients) .
- Additive engineering : Introduce co-crystallizing agents (e.g., thiourea derivatives) to stabilize lattice formation .
- Low-temperature XRD : Mitrate thermal motion artifacts by collecting data at 100 K .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Atom economy : Optimize step efficiency to minimize waste (e.g., one-pot synthesis) .
- Solvent substitution : Replace hazardous solvents (e.g., DMF) with bio-based alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst recycling : Employ immobilized catalysts (e.g., silica-supported acids) to enhance reusability .
Data Contradiction and Validation
Q. What statistical frameworks are recommended for resolving discrepancies in spectroscopic or crystallographic data?
- R-factor analysis : Compare observed and calculated XRD patterns to assess structural reliability (e.g., R < 5%) .
- Multivariate analysis : Apply principal component analysis (PCA) to NMR datasets to identify systematic errors .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
